![molecular formula C13H11N3 B12434454 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a 2-aminopyridine derivative, the pyrrole ring can be formed through a series of reactions involving condensation and cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific substituents on the pyrrole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . By binding to these receptors, the compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position and nature of the fused rings.
Pyrrolo[3,4-c]pyridines: Another class of heterocyclic compounds with a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness
4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is unique due to its specific substitution pattern and biological activity. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds, making it a valuable lead compound for further drug development .
属性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC 名称 |
4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3/c14-12-8-11-10(6-7-15-13(11)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI 键 |
GSASOJBUDFZEGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
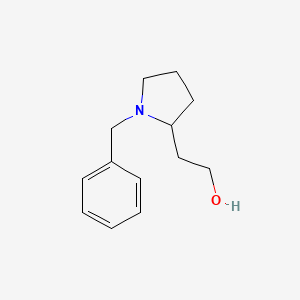

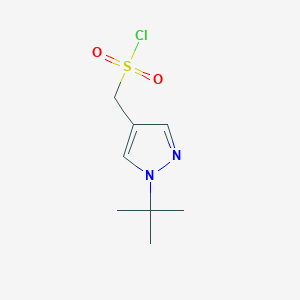
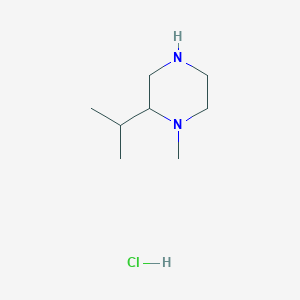
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
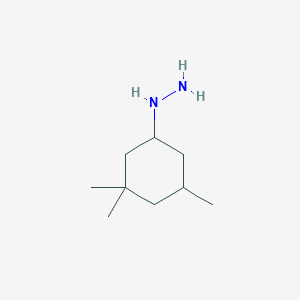
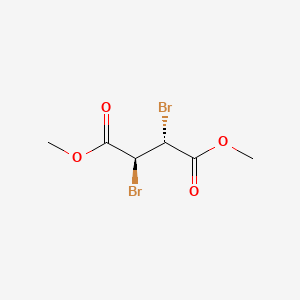
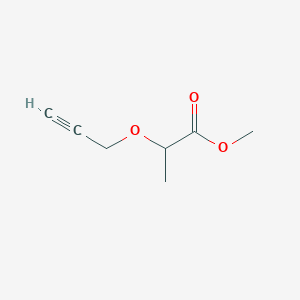
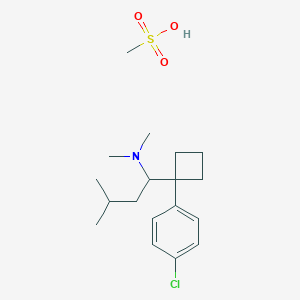


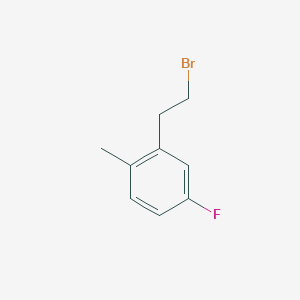
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
